molecular formula C9H7BrO B133036 6-Bromo-1-indanone CAS No. 14548-39-1

6-Bromo-1-indanone

Cat. No. B133036
CAS RN: 14548-39-1
M. Wt: 211.05 g/mol
InChI Key: SEQHEDQNODAFIU-UHFFFAOYSA-N
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Description

6-Bromo-1-indanone is a brominated organic compound derived from indanone. Indanone itself is a cyclic ketone with a structure that includes both a cyclopentane and a benzene ring. The bromination of indanone introduces a bromine atom into the molecule, which can significantly alter its chemical reactivity and physical properties. The studies related to brominated indanones, such as 6-Bromo-1-indanone, often focus on their synthesis, molecular structure, and potential applications in various chemical reactions .

Synthesis Analysis

The synthesis of brominated indanones, including 6-Bromo-1-indanone, has been explored through various methods. For instance, the bromination of 1-indanone under acidic conditions with copper(II) bromide as a brominating agent has been reported to yield 2-bromo-1-indanones with high efficiency . Another study describes the synthesis of 4-chloro-1-indanone, which could potentially be modified to synthesize 6-Bromo-1-indanone through appropriate substitution reactions . These methods highlight the versatility of bromination reactions and the ability to selectively introduce bromine atoms into specific positions on the indanone ring system.

Molecular Structure Analysis

The molecular structure of brominated indanones is characterized by the presence of a bromine atom attached to the indanone core. X-ray diffraction studies have been used to determine the crystal structures of related brominated compounds, providing insights into their molecular conformations and intermolecular interactions . These analyses are crucial for understanding the reactivity and properties of these molecules.

Chemical Reactions Analysis

Brominated indanones, such as 6-Bromo-1-indanone, can participate in various chemical reactions due to the presence of the reactive bromine atom. For example, they can undergo further substitution reactions, where the bromine atom can be replaced by other functional groups, leading to a wide range of derivatives . The bromine atom can also facilitate the formation of carbon-carbon bonds, making these compounds useful intermediates in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-1-indanone are influenced by the presence of the bromine atom. Bromination generally increases the molecular weight and alters the polarity of the compound, which can affect its solubility and boiling point. The introduction of bromine can also impact the compound's optical properties, such as UV-Vis absorption, and its reactivity in photochemical processes . These properties are important for the practical applications of brominated indanones in materials science and synthetic chemistry.

Scientific Research Applications

Energetic and Structural Studies

6-Bromo-1-indanone and its derivatives, such as 6- and 7-hydroxy-1-indanones, have been studied for their energetic properties using experimental techniques and computational calculations. These studies involve determining the enthalpies of combustion and sublimation, which are essential for understanding their thermodynamic stability and potential applications in fields like material science and chemical engineering (Silva & Silva, 2020).

Synthesis and Reactivity

Research on the synthesis of various 1-indanone derivatives, including those involving 6-Bromo-1-indanone, highlights its significance in organic synthesis. This includes studies on reactions of secondary amines with bromo-indanones and the synthesis of compounds like basket-shaped hydrocarbons, which are precursors for end-cap templates in carbon nanotubes (Allisson, Büchi, & Michaelis, 1966); (Cui, Akhmedov, Petersen, & Wang, 2010).

Chemical Analysis and Molecular Structure

Research on indanone derivatives, closely related to 6-Bromo-1-indanone, includes studies on their molecular structures and energetic characterization. This is critical for applications in areas like materials science, where understanding molecular structures and their energetic profiles is vital (Silva, Lima, & da Silva, 2018).

Photolabile Protecting Groups

6-Bromo-1-indanone derivatives have been explored as photolabile protecting groups for aldehydes and ketones. This has implications in synthetic chemistry, where controlling the release of functional groups is crucial (Lu, Fedoryak, Moister, & Dore, 2003).

Electrochemical Applications

The electrochemical properties of 1-indanone derivatives, including those related to 6-Bromo-1-indanone, have been investigated. This includes studies on electrocatalytic annulation-halosulfonylation, which are relevant for green chemistry and the development of eco-friendly synthetic methods (Zhang, Hao, Wang, Wang, Tu, & Jiang, 2020).

Crystallographic and Spectroscopic Analysis

The study of 1-indanone and its derivatives in terms of their crystal structure and spectroscopic properties is crucial for understanding their chemical behavior and potential applications in various scientific fields. This includes investigating hydrogen bonds and other intermolecular interactions (Ruiz, Fernández-Gómez, González, Kozioł, & Roldan, 2004).

Catalysis and Organic Synthesis

The use of 6-Bromo-1-indanone derivatives in catalysis, particularly in palladium-catalyzed asymmetric allylic amination, showcases its relevance in advanced organic synthesis. This is important for developing new synthetic methods and potential pharmaceutical applications (Gao, Qiu, Sun, Nanxing, Cao, & Teng, 2018).

Safety And Hazards

6-Bromo-1-indanone may cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, avoid ingestion and inhalation, and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

6-bromo-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQHEDQNODAFIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50163053
Record name 1-Indanone, 6-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50163053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1-indanone

CAS RN

14548-39-1
Record name 1-Indanone, 6-bromo-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Indanone, 6-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1-indanone
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Synthesis routes and methods I

Procedure details

To a 250 mL of flask was added 3-(4-bromo-phenyl)-propionic acid 38a (20.6 g, 90 mmol, ABCR) and dried in vacuo for 20 minutes followed by addition of 110 mL of anhydrous dichloromethane under nitrogen atmosphere, and then thionyl chloride (20 mL, 276 mmol) was added. The reaction mixture was heated to reflux overnight. The mixture was concentrated under reduced pressure to remove most solvent followed by addition of 100 mL of dichloromethane, and then aluminium trichloride (24.5 g, 25.8 mmol) was added. The generated gas was released. The mixture was warmed up to reflux and stirred overnight. The mixture was poured into 200 g of ice to form a copious amount of precipitates and filtered through silica gel. The filtrate was separated and the aqueous layer was extracted with 30 mL of dichloromethane. The combined organic extracts were dried over anhydrous magnesium sulfate and concentrated under reduced pressure to obtain the title compound 6-bromo-indan-1-one 38b (18.34 g, yield 96.6%) as a yellow solid.
Quantity
20.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
24.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
200 g
Type
reactant
Reaction Step Four
Yield
96.6%

Synthesis routes and methods II

Procedure details

A mixture of 3-(4-bromophenyl)propanoic acid (26 g, 12 mmol) in SOCl2 (50 mL) was refluxed overnight, the mixture was concentrated, then added to AlCl3 (80 g, 61 mmol) in DCM (100 mL), the mixture was stirred at room temperature overnight. The mixture was quenched with HCl aqueous, extracted with DCM, washed with brine, dried over Na2SO4, concentrated to give 6-bromo-indan-1-one (12 g, 48%). 1H-NMR (CD3OD): 2.65 (m, 2H), 3.06 (m, 2H), 7.31 (m, 1H), 7.62 (m, 1H), 7.80 (m, 1H).
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
80 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Thionyl chloride (15.6 g, 131.1 mmol) was added slowly to a solution of 3-(4-bromo-phenyl)-propionic acid (available from Transworld Chemicals, 10.0 g, 43.7 mmol) in 100 mL of dichloromethane at room temperature. The mixture was then heated at reflux for 14 h. After cooling to room temperature, the solvent and excess thionyl chloride were removed under reduced pressure to afford a yellow crude oil. The crude product was then dissolved in 100 mL of dichloromethane and aluminum chloride (17.5 g, 131.1 mmol) was added portionwise at room temperature. After heating at reflux for 5 h, the mixture was then slowly poured into ice-water, extracted with dichloromethane (3×50 mL), washed with brine (1×50 mL), dried (MgSO4) and concentrated at reduced pressure. Purification by flash chromatography (95:5 hexane/ethyl acetate) yielded the title compound (8.94 g, 97% yield) as a light yellow solid:
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
17.5 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
97%

Synthesis routes and methods IV

Procedure details

To chlorosulfuric acid (1.19 L) was added 3-(4-bromophenyl)propanoic acid (91.1 g) under ice cooling and the mixture was stirred for 2 hours. To H2O (2.00 L), the reaction mixture was slowly added under ice cooling, and extracted 6 times with CHCl3. The combined organic layers were washed with a saturated aqueous NaHCO3 solution, dried over Na2SO4 and concentrated under reduced pressure. To the resultant residue, MeOH was added and the mixture was heated to reflux for 30 minutes. A solid substance was obtained by filtration to give solid A. The filtrate was concentrated under reduced pressure and solid B was obtained in the same manner. Thereafter, the filtrate was again concentrated under reduced pressure and solid C was obtained in the same manner. Solids A, B and C were combined to obtain 6-bromo-2,3-dihydro-1H-inden-1-one (59.3 g, a light yellow solid).
Quantity
1.19 L
Type
reactant
Reaction Step One
Quantity
91.1 g
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

3-(4-Bromophenyl)propionic acid (162 g, 706 mmol) and thionyl chloride (155 mL, 2120 mmol) were refluxed for 90 minutes. The thionyl chloride was then removed under vacuum to yield an amber oil. This oil, aluminum chloride (109 g, 816 mmol), and dichloromethane (1000 mL) were refluxed for 90 minutes and then poured onto ice. Dilute hydrochloric acid was added and the mixture was extracted with diethyl ether. The organic layer was washed with 2N hydrochloric acid, water, aqueous sodium bicarbonate, water, and brine. The product was flash chromatographed on a 25×7 cm silica gel column and eluted with ethyl acetate/dichloromethane (5:95) to obtain a pale brown solid after removing solvent under vacuum, (142 g, 95%), 107-109° C. m.p.
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
155 mL
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Bromo-1-indanone
Reactant of Route 2
6-Bromo-1-indanone
Reactant of Route 3
Reactant of Route 3
6-Bromo-1-indanone
Reactant of Route 4
6-Bromo-1-indanone
Reactant of Route 5
6-Bromo-1-indanone
Reactant of Route 6
Reactant of Route 6
6-Bromo-1-indanone

Citations

For This Compound
22
Citations
J Scheigetz, R Zamboni, B Roy - Synthetic communications, 1995 - Taylor & Francis
… To a mechanically stirred suspension of 5-amino-6-bromo-1 -indanone 4 (1 00 g, 442 mmol) in 20% fluoroboric acid (440 mL) at 5-7 "C (critical) was added dropwise a solution of …
Number of citations: 12 www.tandfonline.com
J de Jong, BL Feringa, SJ Wezenberg - ChemPhysChem, 2019 - Wiley Online Library
… 6-bromo-1-indanone in a 1 : 1 ratio, homocoupled product of 3, homocoupled 6-bromo-1-indanone, … part in the McMurry coupling than 6-bromo-1-indanone and hence, the formation of …
KM Tak, EJ Park, MH Hyun - Journal of separation science, 2013 - Wiley Online Library
… Korea (Seoul, Korea) and other starting materials, such as 1-amino-6-methylindan and 1-amino-6-bromoindan, were prepared by treating 6-methyl-1-indanone or 6-bromo-1-indanone …
B Gómez‐Lor, Ó Frutos, PA Ceballos… - European Journal of …, 2001 - Wiley Online Library
… We therefore tried the trimerization of 4-bromo- (4a) and 6-bromo-1-indanone (4b), which were readily available by the bromination of 1-indanone with excess Br 2 and AlCl 3 .22 The …
AN Pankratov - … Chemistry: An International Journal of Main …, 2002 - Wiley Online Library
By means of the MNDO, AM1, and PM3 methods, standard heats of formation, entropies, ionization potentials, and molecular dipole moments of the pyridine series compounds have …
Number of citations: 24 onlinelibrary.wiley.com
JJ Matasi, JP Caldwell, J Hao, B Neustadt, L Arik… - Bioorganic & medicinal …, 2005 - Elsevier
… Indanone derivative 14 was prepared from 6-bromo-1-indanone 12 using Scheme 4. Sodium borohydride reduction of 12 in methanol followed by protection of the resulting alcohol as …
Number of citations: 69 www.sciencedirect.com
G de Gonzalo, AR Alcántara - Pharmaceuticals, 2021 - mdpi.com
… Increasing up to 1.0 equivalent led to a 78% yield, whereas higher amounts of the acid (3.0 equivalents) only afforded 6-bromo-1-indanone 76 as a final product. Finally, 3-[4-(1-…
Number of citations: 14 www.mdpi.com
S Sakami, K Kawai, M Maeda, T Aoki, H Fujii… - Bioorganic & medicinal …, 2008 - Elsevier
… Using a procedure similar to that used for compound 4j, the title compound 4o was obtained from 6-bromo-1-indanone (11o) (78% in 2 steps). H NMR data of compound 4o were …
Number of citations: 27 www.sciencedirect.com
JS Wössner, DC Grenz, D Kratzert… - Organic Chemistry …, 2019 - pubs.rsc.org
… The syntheses of 14, 15 and 17 commenced from 6-bromo-1-indanone (18), which was oxidized using selenium dioxide to afford bromo-ninhydrin derivative 19. Acid-catalysed …
Number of citations: 11 pubs.rsc.org
DW Boykin, A Kumar - Journal of molecular structure, 1993 - Elsevier
Natural abundance 17 O NMR chemical shift data for seven substituted indanones including four hydroxyindanones, three fluorenones including two hydroxyfluorenones, and seven 2-…
Number of citations: 14 www.sciencedirect.com

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